molecular formula C21H24N2O4S B12149138 (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12149138
M. Wt: 400.5 g/mol
InChI Key: IUQPNTCQSWQCMM-UHFFFAOYSA-N
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Description

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiophene group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the dimethylamino propyl group, the hydroxy(thiophen-2-yl)methylidene group, and finally the methoxyphenyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar keto-enol tautomerism.

    Dimethylamine: A simple amine that shares the dimethylamino group with the compound .

    1,3-Dimethylpentylamine: Another compound with a similar amine structure.

Uniqueness

What sets (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione apart from these similar compounds is its complex structure, which includes multiple functional groups and a unique arrangement of atoms. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H24N2O4S/c1-22(2)10-6-11-23-18(14-7-4-8-15(13-14)27-3)17(20(25)21(23)26)19(24)16-9-5-12-28-16/h4-5,7-9,12-13,18,25H,6,10-11H2,1-3H3

InChI Key

IUQPNTCQSWQCMM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)OC

Origin of Product

United States

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